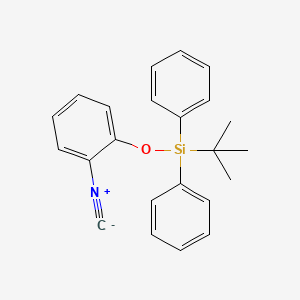![molecular formula C21H15N3O6 B14358796 N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide CAS No. 93576-79-5](/img/structure/B14358796.png)
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide typically involves a multi-step process. One common method includes the condensation of p-hydroxy acetanilide with p-chloronitrobenzene in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures (135-140°C) . The intermediate product is then subjected to further reactions to introduce the nitro and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide involves its interaction with molecular targets through its nitro and phenyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and DNA, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitroscanate: An anthelmintic drug with a similar nitro-phenyl structure.
Nitrofen: An herbicide structurally related to nitroscanate.
Amoscanate, Amocarzine, Nitrodan: Other anthelmintic drugs belonging to the nitro phenyl class.
Uniqueness
N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide is unique due to its specific arrangement of nitro and phenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93576-79-5 |
|---|---|
Formule moléculaire |
C21H15N3O6 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
N-[2-nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H15N3O6/c25-21(13-6-15-4-2-1-3-5-15)22-19-12-11-18(14-20(19)24(28)29)30-17-9-7-16(8-10-17)23(26)27/h1-14H,(H,22,25) |
Clé InChI |
LSLINCFBYOQVKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
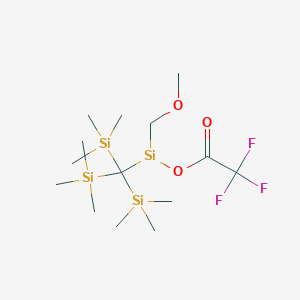
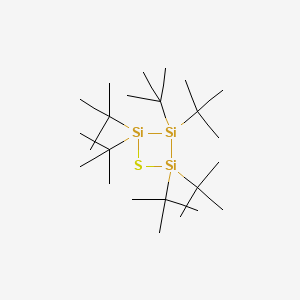
![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
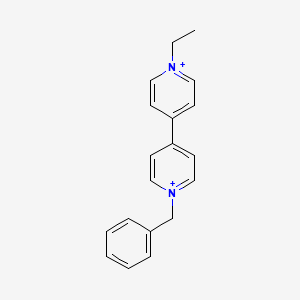
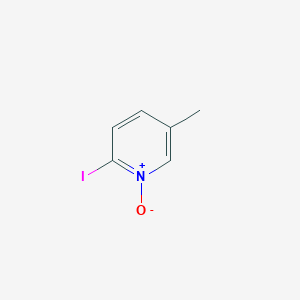
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
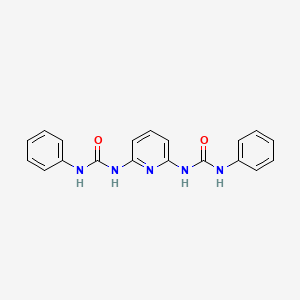
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
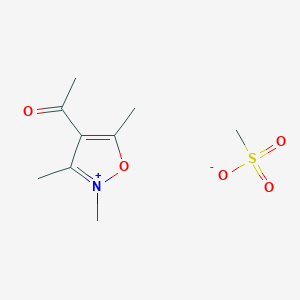
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
